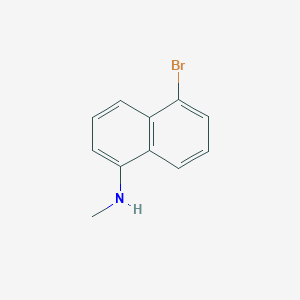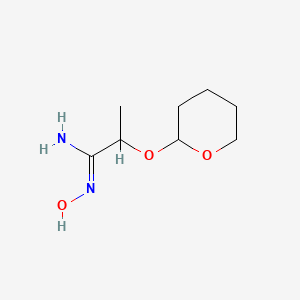![molecular formula C6H13O5P B6619131 3-[hydroxy(propoxy)phosphoryl]propanoic acid CAS No. 30337-16-7](/img/structure/B6619131.png)
3-[hydroxy(propoxy)phosphoryl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Hydroxy(propoxy)phosphoryl]propanoic acid (3-HPPA) is a naturally occurring organic compound found in plants, animals, and bacteria. It is an important intermediate in the synthesis of a variety of compounds, including amino acids, peptides, and vitamins. 3-HPPA has been studied extensively in recent years due to its potential applications in biochemistry, physiology, and medicine.
科学的研究の応用
3-[hydroxy(propoxy)phosphoryl]propanoic acid has a variety of scientific research applications. It has been used in studies of amino acid metabolism, protein synthesis, and signal transduction. It has also been used to study the effects of oxidative stress and to develop new treatments for cancer and other diseases. Additionally, 3-[hydroxy(propoxy)phosphoryl]propanoic acid has been used in studies of cell membrane structure and function, as well as in studies of enzyme kinetics.
作用機序
3-[hydroxy(propoxy)phosphoryl]propanoic acid is believed to act as a modulator of various biochemical pathways. It has been shown to inhibit the activity of enzymes involved in the synthesis of amino acids, peptides, and proteins. Additionally, it has been shown to activate certain signal transduction pathways, which can lead to the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-[hydroxy(propoxy)phosphoryl]propanoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have a role in the regulation of blood pressure. Additionally, it has been shown to have a role in the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
The use of 3-[hydroxy(propoxy)phosphoryl]propanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive compared to other organic compounds. Additionally, it has a relatively low toxicity, making it safe for use in experiments. However, there are some limitations to its use in lab experiments. It is not as stable as some other compounds and may degrade over time. Additionally, it is not as soluble in water as other compounds, making it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for research involving 3-[hydroxy(propoxy)phosphoryl]propanoic acid. One area of research is the development of new treatments for cancer and other diseases. Additionally, further research into its role in signal transduction and gene expression could lead to the development of new therapeutic strategies. Additionally, further research into its role in the regulation of glucose and lipid metabolism could lead to new treatments for metabolic disorders. Finally, further research into its role in oxidative stress could lead to the development of new treatments for a variety of diseases.
合成法
3-[hydroxy(propoxy)phosphoryl]propanoic acid can be synthesized in a few different ways, including the use of a condensation reaction between a carboxylic acid and an alcohol. This reaction produces a hydroxyl group, which can then be phosphorylated with a phosphorylating agent to form 3-[hydroxy(propoxy)phosphoryl]propanoic acid. Another method involves the use of a Wittig reaction, which involves the use of an organophosphorus compound and an alkyl halide. The reaction produces an alkyl phosphonate, which can then be hydrolyzed to form 3-[hydroxy(propoxy)phosphoryl]propanoic acid.
特性
IUPAC Name |
3-[hydroxy(propoxy)phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-2-4-11-12(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQZYZLIPKNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)




![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)